Methyl 4-(aminomethyl)piperidine-1-carboxylate
Overview
Description
Methyl 4-(aminomethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
Methyl 4-(aminomethyl)piperidine-1-carboxylate is a complex organic compound. Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that its targets could be diverse depending on the specific context of its use .
Biochemical Pathways
Similar compounds have been involved in a variety of biochemical pathways, suggesting that its effects could be diverse depending on the specific context of its use .
Biochemical Analysis
Biochemical Properties
Methyl 4-(aminomethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering enzyme conformation. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior. These effects highlight the compound’s potential impact on cellular physiology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific mechanisms. It may bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how the compound affects cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence pathways related to amino acid metabolism, energy production, or detoxification processes. These interactions can affect the overall metabolic balance within cells, highlighting the compound’s role in cellular metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. These localization patterns are crucial for understanding the compound’s role in cellular physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(aminomethyl)piperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by esterification with methanol. The reaction conditions typically include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize advanced techniques such as flow chemistry to enhance reaction efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various amides, carboxylic acids, and substituted piperidine derivatives. These products are often of significant interest in medicinal chemistry and drug development.
Scientific Research Applications
Methyl 4-(aminomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)piperidine-1-carboxylate
- 4-Aminomethyl-1-Boc-piperidine
- Methyl piperidine-4-carboxylate
Uniqueness
This compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions. Its unique properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(aminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)10-4-2-7(6-9)3-5-10/h7H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNLRXEEPUTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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